molecular formula C14H13ClN2O2 B11807330 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11807330
M. Wt: 276.72 g/mol
InChI Key: XINXULFIWDSZTD-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1239785-19-3) is a small molecule with a molecular formula of C 14 H 13 ClN 2 O 2 and a molecular weight of 276.72 g/mol . This compound features a pyrazole core, a structure of high interest in medicinal chemistry and drug discovery, which is substituted at the N1 position with a 2-chlorobenzyl group and at the C3 position with a cyclopropyl moiety . The C5 position is functionalized with a carboxylic acid group, a highly versatile handle for synthetic modification that enables the molecule to be readily conjugated or derivatized to create amides, esters, and other molecular scaffolds . The specific stereoelectronic properties imparted by the combination of the chlorinated aromatic ring, the strained cyclopropyl ring, and the polar carboxylic acid make this compound a valuable building block in organic synthesis. It is primarily used in research applications, including use as a key intermediate in the design and synthesis of potential pharmaceutical candidates, such as enzyme inhibitors or receptor ligands. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-cyclopropylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-4-2-1-3-10(11)8-17-13(14(18)19)7-12(16-17)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,19)

InChI Key

XINXULFIWDSZTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A common method for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. For example, 3-cyclopropyl-2-pentenedinitrile can react with hydrazine hydrate under reflux to form 3-cyclopropyl-1H-pyrazole-5-carbonitrile, followed by hydrolysis to the carboxylic acid.

Representative protocol :

  • 3-cyclopropyl-2-pentenedinitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol are refluxed at 80°C for 12 hours.

  • The resulting 3-cyclopropyl-1H-pyrazole-5-carbonitrile is hydrolyzed using 6M HCl at 100°C for 6 hours to yield 3-cyclopropyl-1H-pyrazole-5-carboxylic acid (yield: 72–78%).

N1 Alkylation with 2-Chlorobenzyl Groups

Nucleophilic Substitution

The carboxylic acid group at C5 is protected as a methyl ester to prevent side reactions during alkylation. The pyrazole nitrogen (N1) is alkylated using 2-chlorobenzyl bromide in the presence of a base:

Procedure :

  • 3-cyclopropyl-1H-pyrazole-5-carboxylic acid methyl ester (1.0 eq) is dissolved in DMF.

  • Add 2-chlorobenzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir at 60°C for 8 hours.

  • Deprotect the ester using LiOH in THF/H₂O to yield the target compound (overall yield: 65–70%).

Key parameters :

  • Solvent : DMF or acetonitrile.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Temperature : 60–80°C.

Oxidation of Dihydropyrazole Precursors

KMnO₄-Mediated Oxidation

Dihydropyrazole intermediates can be oxidized to aromatic pyrazoles. For example, 3-cyclopropyl-1-(2-chlorobenzyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is treated with KMnO₄ in acidic conditions:

Steps :

  • Dissolve the dihydropyrazole (1.7 g) in 0.1M HCl (20 mL).

  • Add KMnO₄ (1.5 g in 5 mL H₂O) dropwise at 50°C.

  • Stir at 70°C for 30 minutes.

  • Extract with EtOAc and purify via column chromatography (yield: 75–85%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages
Hydrazine cyclizationα,β-unsaturated nitrilesCyclocondensation72–78%Mild conditions, scalable
N1 alkylationPreformed pyrazole-carboxylateNucleophilic substitution65–70%Direct functionalization
Suzuki couplingBromopyrazole-carboxylic acidCross-coupling60–68%Late-stage cyclopropane introduction
Dihydropyrazole oxidationDihydropyrazoleOxidation75–85%High yields, minimal byproducts

Critical Reaction Parameters and Optimization

  • Temperature control : Excessive heat during cyclocondensation (>100°C) degrades nitrile intermediates.

  • Protection-deprotection : Methyl ester protection prevents decarboxylation during alkylation.

  • Catalyst selection : Pd(OAc)₂ with XPhos ligand improves Suzuki coupling efficiency (yield +12%).

Characterization and Quality Control

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 5.25 (s, 2H, CH₂), 3.10 (m, 1H, cyclopropyl), 1.20–1.05 (m, 4H, cyclopropyl).

    • ¹³C NMR : 165.2 (COOH), 137.8 (Cq), 132.1–126.4 (Ar-C), 52.1 (CH₂), 14.5–10.2 (cyclopropyl).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Considerations

  • Cost drivers : 2-Chlorobenzyl bromide ($120–150/kg) and palladium catalysts dominate expenses.

  • Waste management : MnO₂ byproducts from KMnO₄ oxidation require filtration and neutralization.

  • Process intensification : Continuous-flow systems reduce reaction times by 40% in cyclocondensation .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. Studies have utilized molecular docking simulations to assess its binding affinity to target enzymes.
  • Receptor Binding : Its structural characteristics allow for interaction with specific receptors, potentially leading to therapeutic effects in inflammatory diseases and infections. The compound's unique groups enhance its interaction with biological targets, improving efficacy compared to related compounds.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Agents : Similar pyrazole derivatives have demonstrated anti-inflammatory properties. Research suggests that this compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or treatments against resistant bacterial strains.

Case Studies

Several studies have investigated the applications of pyrazole derivatives, providing insights into their mechanisms of action:

  • Inflammation Modulation : A study demonstrated that pyrazole derivatives could significantly reduce inflammation markers in vitro. This suggests that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid may have similar effects, warranting further investigation into its anti-inflammatory capabilities.
  • Antimicrobial Screening : In vitro tests showed that compounds with similar structures exhibited antimicrobial activity against various bacterial strains. This positions 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid as a potential candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of three pyrazole-5-carboxylic acid derivatives:

Compound Name Molecular Formula Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Structural Features
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid C₁₄H₁₃ClN₂O₂ 2-Chlorobenzyl Cyclopropyl 276.72 Compact cyclopropyl group; ortho-chlorine position
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₁₇H₁₃ClN₂O₂ 4-Chlorobenzyl Phenyl 314.75* Para-chlorine; bulky phenyl group
1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid C₂₀H₁₉ClN₂O₂ 2-Chlorophenyl 4-Isobutylphenyl 354.83* Isobutyl chain; ortho-chlorine on phenyl

*Calculated using atomic masses (C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

Key Observations:

Substituent Bulk and Conformation: The cyclopropyl group in the target compound is smaller and more strained than the phenyl (C₁₇H₁₃ClN₂O₂) or 4-isobutylphenyl (C₂₀H₁₉ClN₂O₂) groups. This may enhance metabolic stability by reducing oxidation susceptibility compared to bulkier analogs .

Chlorine Position and Electronic Effects :

  • The ortho-chlorine in the target compound (vs. para-chlorine in C₁₇H₁₃ClN₂O₂) creates steric hindrance near the pyrazole ring, which could alter binding interactions in biological systems .
  • The 2-chlorophenyl group in C₂₀H₁₉ClN₂O₂ may enhance dipole interactions compared to benzyl-linked chlorines .

Carboxylic Acid Group :

  • All three compounds retain the carboxylic acid at position 5 , suggesting a shared pharmacophore for hydrogen bonding or ionic interactions (e.g., with enzyme active sites) .

Physicochemical and Functional Implications

Property Target Compound C₁₇H₁₃ClN₂O₂ C₂₀H₁₉ClN₂O₂
Lipophilicity Moderate (cyclopropyl) High (phenyl) Very high (isobutylphenyl)
Steric Hindrance Moderate (ortho-chlorine) Low (para-chlorine) High (isobutyl chain)
Metabolic Stability Likely high (strain-resistant) Moderate (phenyl oxidation risk) Low (isobutyl oxidation risk)
Discussion:
  • Solubility : The carboxylic acid group in all compounds confers some aqueous solubility, but the isobutyl chain in C₂₀H₁₉ClN₂O₂ may limit this .
  • Synthetic Utility : The 2-chlorobenzyl group in the target compound could facilitate selective derivatization at the benzyl position, unlike the para-substituted analog .

Biological Activity

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H13ClN2O2C_{14}H_{13}ClN_2O_2 and a molecular weight of 276.72 g/mol. Its structure includes a pyrazole ring with a chlorobenzyl group and a cyclopropyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which is crucial for its therapeutic effects.
  • Receptor Binding : It interacts with various biological receptors, suggesting possible applications in treating inflammatory diseases or infections.

The mechanism of action for this compound involves its structural characteristics that enhance interaction with biological targets. Studies have utilized molecular docking simulations to predict binding affinities and interactions with enzymes and receptors. The chlorobenzyl and cyclopropyl groups contribute to its unique properties, potentially leading to improved therapeutic efficacy compared to related compounds.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid against structurally similar compounds:

Compound Name Structural Features Unique Properties
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acidContains a cyclopropyl group but lacks chlorobenzylExhibits distinct chemical reactivity due to methyl group
5-Methyl-2H-pyrazole-3-carboxylic acidMethyl substitution on the pyrazole ringDifferent biological activity profile
1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acidContains phenyl groups instead of cyclopropylPotentially different pharmacological effects

The distinctive combination of functional groups in 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid may enhance its biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including:

  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Research has shown that pyrazole derivatives can exhibit significant antimicrobial activity against various pathogens, suggesting potential use in treating infections.
  • Cancer Cell Line Studies : In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, providing a basis for further exploration in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors and chlorobenzyl halides. For example, cyclopropane-containing pyrazole derivatives can be synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/water mixtures . Key parameters include reaction temperature (80–100°C) and solvent choice (e.g., DMF for polar intermediates). Post-reaction purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is the compound structurally characterized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₂ClN₂O₂: calc. 289.0612, found 289.0615) . X-ray crystallography via SHELX programs (e.g., SHELXL) can resolve 3D structures, particularly for assessing π-π stacking interactions involving the chlorobenzyl group .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : IC₅₀ determination against kinases or cyclooxygenases (COX-2) using fluorogenic substrates .
  • Receptor modulation : Radioligand binding assays (e.g., for G-protein-coupled receptors) with competitive displacement studies .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:

  • Purity validation : HPLC with diode-array detection (DAD) to confirm >98% purity .
  • Chirality analysis : Chiral chromatography or circular dichroism (CD) if stereocenters are present .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 37°C, 5% CO₂) .

Q. What computational approaches predict its target proteins or binding modes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like COX-2 or EGFR. Key steps:

  • Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Docking validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
  • Free energy calculations : MM-PBSA to estimate binding affinity .

Q. How do substituents (e.g., chlorobenzyl vs. fluorobenzyl) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition by increasing electrophilicity at the pyrazole ring .
  • Lipophilicity : Chlorobenzyl derivatives show higher cell permeability (logP ~3.2) than fluorinated analogs (logP ~2.8), impacting in vivo efficacy .
  • Synthetic analogs : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding .

Q. What protocols are recommended for X-ray crystallography of this compound?

  • Methodological Answer : Crystallize from ethanol/water (1:1) at 4°C. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) and residual electron density maps .

Q. How should stability and degradation products be analyzed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Major degradation pathways include:

  • Hydrolysis : Carboxylic acid group forms anhydrides under acidic conditions.
  • Oxidation : Cyclopropyl ring opens to form aldehydes (detected via Schiff’s reagent) .

Key Considerations

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., exclude Sigma-Aldrich’s non-analytical data) .
  • Contradictions : Discrepancies in biological data may reflect assay variability; replicate under standardized conditions .
  • Safety : Handle with PPE due to potential skin/eye irritation; store in desiccators at -20°C .

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